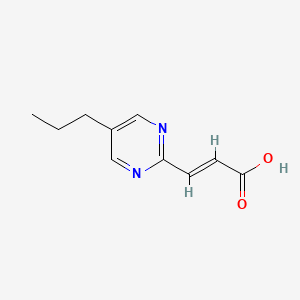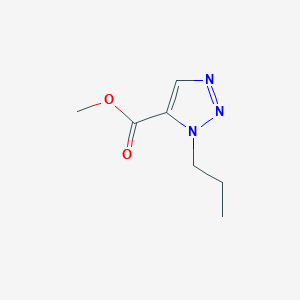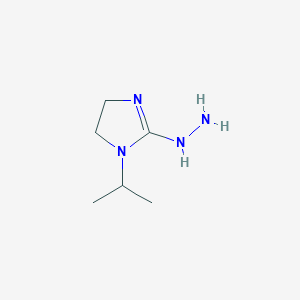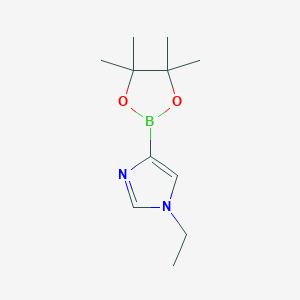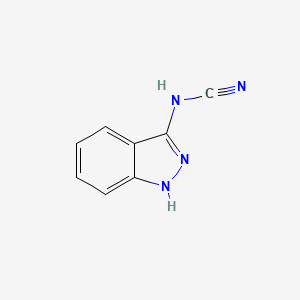
4-Octyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octyn-2-ol is an organic compound with the molecular formula C8H14O. It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Octyn-2-ol can be synthesized through several methods. One common approach involves the reaction of acetylene with 1-bromopropane in the presence of a strong base like sodium amide in liquid ammonia at low temperatures . Another method includes the elimination reaction of 4,5-dibromooctane under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Octyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-Octyn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Octyn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Octyne: An alkyne with a triple bond at the first carbon.
2-Octyne: An alkyne with a triple bond at the second carbon.
3-Octyne: An alkyne with a triple bond at the third carbon.
Uniqueness of 4-Octyn-2-ol: this compound is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct reactivity and properties compared to other octynes. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
57355-72-3 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
oct-4-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
BKGZMBTUPJVTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
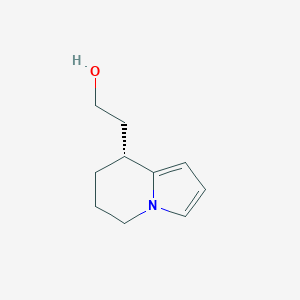
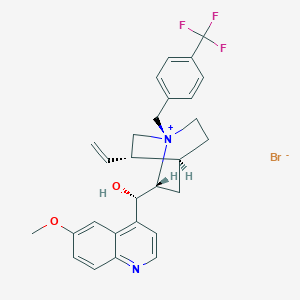
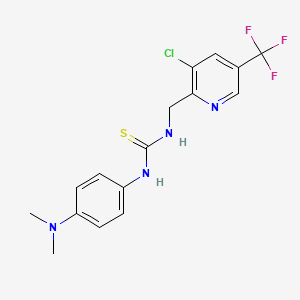
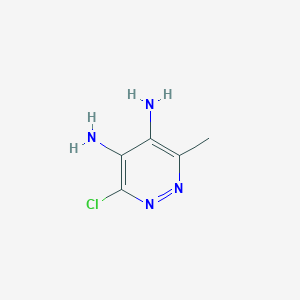
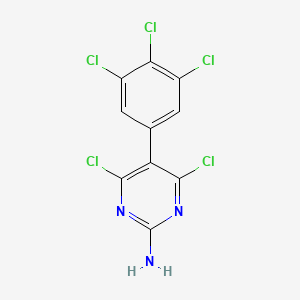
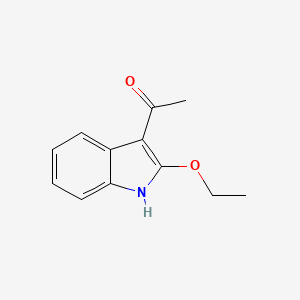
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
